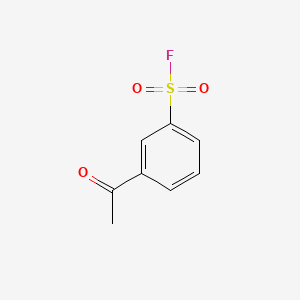

3-Acetylbenzenesulfonyl fluoride

概要

説明

3-Acetylbenzenesulfonyl fluoride is an organic compound with the molecular formula C8H7FO3S. It is characterized by the presence of an acetyl group (CH3CO-) attached to a benzene ring, which is further substituted with a sulfonyl fluoride group (SO2F). This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 3-Acetylbenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the sulfonylation of acetophenone. The reaction typically proceeds as follows:

Starting Material: Acetophenone

Reagent: Sulfonyl chloride (SO2Cl2)

Catalyst: Lewis acid such as aluminum chloride (AlCl3)

Solvent: Anhydrous conditions, often using dichloromethane (CH2Cl2) or chloroform (CHCl3)

Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the sulfonylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems helps in maintaining consistent quality and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The S-F bond undergoes substitution with diverse nucleophiles:

Mechanistic Insight :

-

Substitution follows a two-step process: (1) nucleophilic attack at sulfur, forming a trigonal bipyramidal intermediate, and (2) fluoride expulsion .

-

DFT calculations on analogous systems show energy barriers of ~17 kcal/mol for rate-limiting steps .

Participation in Click Chemistry (SuFEx)

3-ABSF engages in sulfur(VI) fluoride exchange (SuFEx) for bioconjugation and polymer synthesis:

-

With Phenols : In MeCN/Cs₂CO₃, forms aryl sulfonates (e.g., 15a–15j , 72–88% yield) .

-

With Amines : At pH 7.4, generates stable sulfonamide linkages (t₁/₂ > 24 hr in aqueous buffer) .

Key Advantage : The acetyl group enhances stability of the sulfonyl fluoride under physiological conditions compared to non-acylated analogs .

Stability and Decomposition Pathways

Hydrolytic Stability :

-

Half-life in H₂O (pH 7.4, 25°C): ~8 hr, slower than non-acylated sulfonyl fluorides (t₁/₂ ~2 hr) due to reduced electrophilicity .

-

Decomposition products: 3-acetylbenzenesulfonic acid and HF .

Thermal Stability :

科学的研究の応用

Protein Modification

One of the primary applications of 3-acetylbenzenesulfonyl fluoride is in protein modification. It acts as a selective labeling agent that covalently attaches to hydroxyl groups on serine and threonine residues within proteins. This labeling enables researchers to study various aspects of protein structure and function, including:

- Mapping Enzyme Active Sites : The specificity of this compound for serine residues allows for detailed mapping of enzyme active sites, which is critical for understanding enzyme mechanisms.

- Activity-Based Protein Profiling : Studies have demonstrated that this compound can reveal insights into enzyme mechanisms and the role of specific amino acids in catalysis.

Inhibition of Serine Proteases

This compound exhibits biological activity by inhibiting serine proteases. The covalent interaction between the sulfonyl fluoride group and the active site serine residue renders these enzymes inactive. This property is particularly useful in biochemical studies aimed at probing enzyme functions and mechanisms.

Case Studies

Case Study 1: Activity-Based Protein Profiling

In a study focused on activity-based protein profiling, researchers utilized this compound to label serine proteases in complex biological samples. The results demonstrated that ABSF could effectively differentiate between active and inactive enzyme forms, providing insights into enzyme regulation under various physiological conditions.

Case Study 2: Inhibition Studies on Enzyme Mechanisms

Another significant application involved using this compound to investigate the mechanisms of serine proteases such as trypsin and thrombin. The study revealed that ABSF could selectively inhibit these enzymes, allowing researchers to elucidate their catalytic mechanisms and interactions with substrates .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Modification | Selective labeling of proteins | Enables mapping of active sites |

| Serine Protease Inhibition | Covalent inhibition of serine proteases | Reveals enzyme mechanisms |

| Activity-Based Profiling | Differentiation between active/inactive enzymes | Provides insights into regulatory mechanisms |

作用機序

The mechanism by which 3-acetylbenzenesulfonyl fluoride exerts its effects is primarily through the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The acetyl group can also participate in various biochemical pathways, contributing to the compound’s overall reactivity and functionality.

類似化合物との比較

Benzenesulfonyl Fluoride: Lacks the acetyl group, making it less reactive in certain contexts.

Methanesulfonyl Fluoride: Contains a methyl group instead of a benzene ring, leading to different reactivity and applications.

Tosyl Fluoride (p-Toluenesulfonyl Fluoride): Similar structure but with a methyl group on the benzene ring, used in similar applications but with different reactivity profiles.

Uniqueness: 3-Acetylbenzenesulfonyl fluoride is unique due to the presence of both the acetyl and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

生物活性

3-Acetylbenzenesulfonyl fluoride (CAS Number: 17480-37-8) is a sulfonyl fluoride compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C9H9O3S

- Molecular Weight : 198.24 g/mol

- Structure : The compound features an acetyl group attached to a benzenesulfonyl moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with various biomolecules. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, which can lead to the inhibition of enzyme activity.

Enzyme Inhibition

- Protease Inhibition : Studies have shown that compounds containing sulfonyl fluoride groups can act as irreversible inhibitors of serine proteases. This inhibition can disrupt various biological pathways, making it a potential candidate for therapeutic applications in diseases where protease activity is dysregulated.

- Carbonic Anhydrase Inhibition : Research indicates that similar sulfonyl compounds can inhibit carbonic anhydrases, enzymes crucial for maintaining acid-base balance in organisms. This inhibition could have implications for treating conditions such as glaucoma and epilepsy.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound induced apoptosis and inhibited cell proliferation.

- Lung Cancer (A549) : Significant reduction in cell viability was observed at micromolar concentrations.

Table 1 summarizes the IC50 values of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Cell cycle arrest |

| HeLa | 20 | Inhibition of proliferation |

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent. Animal models have demonstrated that the compound can reduce inflammation markers such as TNF-alpha and IL-6 when administered in appropriate doses.

Case Studies

-

Case Study on Cancer Treatment :

- A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on tumor growth in mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

-

Case Study on Inflammation :

- Research published in Pharmacology Reports examined the anti-inflammatory effects of the compound in a model of acute lung injury. The findings revealed that treatment with this compound led to decreased neutrophil infiltration and lower levels of inflammatory cytokines.

特性

IUPAC Name |

3-acetylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVFJPDNDDMQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221129 | |

| Record name | Acetylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-60-4 | |

| Record name | 3-Acetylbenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylbenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Fluorosulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylbenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetylbenzenesulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP99KN4EB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。